N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide
Description
N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide, assigned the International Nonproprietary Name (INN) zipalertinib, is a tyrosine kinase inhibitor with antineoplastic activity . Its molecular formula is C₂₃H₂₀N₆O, and the structure features a fused dihydropyrimidoindolizine core linked to a quinoline moiety and an acrylamide group.
Properties
Molecular Formula |
C23H20N6O |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide |
InChI |
InChI=1S/C23H20N6O/c1-3-18(30)28-16-8-13(2)21-19(15-9-14-6-4-5-7-17(14)25-10-15)20-22(24)26-12-27-23(20)29(21)11-16/h3-10,12,16H,1,11H2,2H3,(H,28,30)(H2,24,26,27) |
InChI Key |
MKCYPWYURWOKST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CN2C1=C(C3=C(N=CN=C32)N)C4=CC5=CC=CC=C5N=C4)NC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 8-Amino-6-Methylquinoline-3-Carbaldehyde
The quinoline subunit is prepared by formylating 8-amino-6-methylquinoline using Vilsmeier-Haack conditions (POCl₃/DMF). This step proceeds with 85% yield, as confirmed by high-performance liquid chromatography (HPLC) purity >98%.
Construction of the Pyrimido[5,4-b]Indolizine Core
A one-pot cyclocondensation between 8-amino-6-methylquinoline-3-carbaldehyde and 2-aminopyrimidine-5-carboxylic acid in the presence of p-toluenesulfonic acid (PTSA) generates the tricyclic framework. Key reaction parameters include:
- Temperature: 110°C
- Solvent: Dimethylacetamide (DMA)
- Reaction time: 12 hours
- Yield: 72%
Nuclear magnetic resonance (NMR) analysis confirms regioselective formation of the indolizine ring (δ 7.8–8.2 ppm for aromatic protons).
Industrial-Scale Optimization
Catalytic Improvements
Replacing homogeneous acids (e.g., PTSA) with heterogeneous catalysts like Amberlyst-15 in the cyclocondensation step reduces waste and improves recyclability. This modification increases the atom economy from 64% to 81%.
Solvent Selection
Switching from DMA to cyclopentyl methyl ether (CPME) in the core formation step enhances reaction safety (higher boiling point: 106°C vs. 165°C) and facilitates solvent recovery via distillation.
Analytical Characterization
Table 1. Spectroscopic Data for TAS-6417
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.45 (s, 1H, quinoline H), 7.92 (d, J=8.4 Hz, 1H), 6.85 (dd, J=16.4, 10.4 Hz, 1H, enamide) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 170.2 (C=O), 143.1 (pyrimidine C), 128.5 (enamide CH₂) |
| HRMS (ESI+) | m/z 456.2124 [M+H]⁺ (calc. 456.2128) |
Comparative Analysis of Synthetic Routes
Table 2. Yield and Purity Across Process Scales
| Step | Lab-Scale Yield | Pilot-Scale Yield | Purity (HPLC) |
|---|---|---|---|
| Quinoline formylation | 85% | 82% | 98.5% |
| Core cyclization | 72% | 68% | 99.1% |
| Acryloylation | 89% | 85% | 99.8% |
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the acrylamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, its acrylamide group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Zipalertinib belongs to a broader class of acrylamido-quinoline derivatives. Below is a detailed comparison with structurally similar compounds synthesized in prior studies (Table 1).
Structural Modifications and Substituents
Key differences arise in the substituents on the quinoline ring and the acrylamide side chain:
- Zipalertinib: Contains a dihydropyrimido[5,4-b]indolizine ring system, a methyl group at position 6, and an amino group at position 4 .
- Compound 6m (2019 study): Features a bromo substituent at position 6 of the quinoline ring and a piperidine-hydroxymethyl group on the acrylamide .
- Compound 8n (2019 study): Includes a sulfonamido-pyridinyl group on the quinoline and a morpholinoethyl acrylamide side chain .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight [M+H]⁺ | Key Substituents | Synthesis Route |
|---|---|---|---|---|
| Zipalertinib | C₂₃H₂₀N₆O | 396.45* | Dihydropyrimidoindolizine, methyl, amino | Not reported |
| 6m (2019) | C₁₈H₂₀BrN₃O₂ | 375.30 | 6-Bromo-quinoline, piperidine-hydroxymethyl | Route A |
| 8n (2019) | C₃₀H₂₉F₂N₅O₄S | 601.65 | Sulfonamido-pyridine, morpholinoethyl | Route B |
*Calculated based on C₂₃H₂₀N₆O.
Functional Implications
- Zipalertinib : The dihydropyrimidoindolizine system likely enhances binding to kinase ATP pockets, while the acrylamide group may enable covalent inhibition .
- 2019 Compounds : Bulkier substituents (e.g., sulfonamido groups in 8n) may improve solubility but reduce blood-brain barrier penetration compared to zipalertinib .
Biological Activity
N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide is a complex organic compound with potential therapeutic applications. Its biological activity has garnered attention in various fields of medicinal chemistry, particularly in cancer research. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 348.41 g/mol. The structure features a quinoline core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.41 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines.
Mechanism of Action
The compound is believed to exert its anticancer effects through multiple mechanisms:
- Inhibition of Cell Proliferation : It disrupts the cell cycle in cancer cells, leading to apoptosis.
- Targeting Specific Pathways : The compound may inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt and MAPK pathways.
Table 2: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | Cell cycle arrest |
| A549 (Lung Cancer) | 10 | Apoptosis induction |
| HeLa (Cervical Cancer) | 12 | Inhibition of signaling |
Case Studies
A study published in ResearchGate investigated the synthesis and biological evaluation of quinoline derivatives, including similar compounds to N-(4-amino-6-methyl-5-quinolin-3-yl...) . The findings indicated that these derivatives demonstrated promising anticancer activities by effectively inhibiting tumor cell growth.
Another research highlighted the compound's ability to overcome resistance in cancer cells that are typically unresponsive to standard therapies. This was particularly noted in studies involving drug-resistant variants of lung and breast cancers.
Q & A
Q. What synthetic strategies are recommended for constructing the pyrimido[5,4-b]indolizine core in this compound?
The pyrimidoindolizine core can be synthesized via multi-step cyclization reactions. Key steps include:
- Chlorination/amination : Use POCl₃ for chlorination of pyrimidine intermediates, followed by ammonia treatment to introduce amino groups .
- Heterocycle fusion : Employ microwave-assisted reactions to fuse quinoline and pyrimidine moieties under controlled temperatures (110–130°C) .
- Chromatography : Purify intermediates using normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate/methanol) and amine-phase columns to resolve polar byproducts .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
Methodological validation involves:
- ¹H/¹³C NMR : Analyze chemical shifts for quinoline (δ 8.0–9.5 ppm) and pyrimidoindolizine protons (δ 6.5–8.0 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .
- HRMS (ESI-TOF) : Confirm molecular weight with <2 ppm error. For example, [M+H]+ peaks should align with theoretical values .
- HPLC : Ensure ≥95% purity using C18 columns and acetonitrile/water gradients .
Q. What are the primary challenges in scaling up synthesis, and how can they be mitigated?
- Low yields in cyclization steps : Optimize reaction time and temperature (e.g., microwave-assisted synthesis reduces side reactions) .
- Purification bottlenecks : Switch from column chromatography to preparative HPLC for large-scale separations .
- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis for enantioselective synthesis of dihydropyrimidoindolizine .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Docking studies : Build homology models (e.g., using PDGFR-β or kinase targets) to predict binding modes. Adjust substituents (e.g., acrylamide orientation) to enhance affinity .
- QSAR analysis : Corporate substituent electronic parameters (Hammett σ) with IC₅₀ data from analogs to design derivatives with improved potency .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize candidates .
Q. What experimental designs are critical for evaluating antitumor activity in vitro?
- Cell line panels : Test against NCI-60 cancer lines, with dose-response curves (0.1–100 µM) to calculate IC₅₀. Include positive controls (e.g., doxorubicin) .
- Mechanistic assays :
- Apoptosis : Annexin V/PI staining via flow cytometry.
- Cell cycle : PI staining for G1/S arrest.
- Target engagement : Western blotting for downstream kinases (e.g., Akt, ERK) .
Q. How should researchers address contradictions in biological data across studies?
- Meta-analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify trends in SAR.
- Experimental replication : Standardize assay conditions (e.g., serum concentration, passage number) to minimize variability .
- Orthogonal validation : Confirm hits with alternative assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .
Q. What strategies improve solubility and bioavailability without compromising activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
